[4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine
Description
Properties
IUPAC Name |
[4-(3-methoxypyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-3-2-6-14-11(10)12(9-13)4-7-16-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCHDBVPRUYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using environmentally benign reagents and catalysts, as well as efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the catalyst.
Biology:
Biochemical Studies: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a scaffold for designing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to receptors or enzymes, modulating their activity. The methoxy group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Pyridine vs. Phenyl Derivatives
- [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine (CAS 440087-51-4): Structure: Replaces pyridine with a 4-methoxyphenyl group. Molecular Formula: C₁₃H₁₉NO₂; Mass: 221.3 g/mol . Applications: Used in synthesizing dicarboxylic acid amides and diamides via condensation reactions .
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS 1439897-95-6):
b) Electron-Withdrawing Substituents
- (4-(2-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS 1311254-76-8): Structure: Substituted with a trifluoromethylphenyl group. Molecular Formula: C₁₃H₁₅F₃NO•HCl; Mass: 287.78 g/mol . Key Difference: The CF₃ group increases lipophilicity and metabolic stability, making it suitable for CNS-targeting compounds.
c) Heterocyclic Substituents
- (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine (CAS 1342722-89-7): Structure: Features a thiophene ring instead of pyridine. Molecular Formula: C₁₀H₁₅NOS; Mass: 197.3 g/mol . Key Difference: The sulfur atom in thiophene enhances π-π stacking but may reduce solubility compared to pyridine derivatives.
Simplified Analogs Without Aromatic Substituents
- (Tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8): Structure: Lacks aromatic substituents. Molecular Formula: C₆H₁₃NO; Mass: 115.17 g/mol . Applications: Serves as a precursor in asymmetric catalysis and intermediate synthesis . Key Difference: Absence of aromatic groups reduces molecular complexity and target specificity but improves synthetic accessibility.
Structural and Property Comparison Table
Biological Activity
The compound [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine, with CAS number 1881243-24-8, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
- Structure : The compound features a methoxypyridine moiety attached to a tetrahydro-pyran ring, which contributes to its unique biological activity.
Research indicates that compounds similar to [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine may function as selective inhibitors of specific kinases involved in disease pathways. Notably, inhibition of the transforming growth factor beta receptor I (ALK5) has been associated with anti-tumor activity and modulation of fibrotic diseases .
Pharmacological Effects
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Antitumor Activity :
- In preclinical models, certain derivatives have shown significant inhibition of tumor growth. For instance, related compounds exhibited IC₅₀ values in the low nanomolar range against ALK5, indicating potent inhibitory effects on cancer cell proliferation .
- A study demonstrated that oral administration of an ALK5 inhibitor led to substantial tumor growth inhibition in xenograft models without noticeable toxicity .
- Pharmacokinetics :
-
Safety Profile :
- Early studies indicate a low incidence of adverse effects, making these compounds promising candidates for further development in clinical settings.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-Tumor Efficacy :
- A series of experiments were conducted using CT26 xenograft models where the administration of a related compound resulted in significant tumor size reduction compared to control groups. The compound was administered at a dosage of 30 mg/kg orally, leading to a notable decrease in tumor growth without significant side effects .
- In Vitro Studies :
Q & A
Q. Q1: What are the most reliable synthetic routes for [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine, and how do reaction conditions influence yield and purity?
A1: The compound can be synthesized via reductive amination of 3-methoxypyridine-2-carbaldehyde with tetrahydropyran-4-amine derivatives under acidic or catalytic conditions. Key steps include:
- Reductive Amination : Use of sodium cyanoborohydride in methanol at 25°C for 12–24 hours, achieving ~65% yield .
- Acid-Catalyzed Cyclization : Reaction of 4-hydroxybenzaldehyde derivatives with tetrahydropyran intermediates, followed by amination (e.g., using methylamine in THF), yielding ~70% purity .
Critical parameters include pH control (<5.0 for cyclization) and inert gas purging to prevent oxidation. Impurities often arise from incomplete reduction of intermediates, requiring purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Q2: How does the tetrahydropyran ring influence the compound’s stereoelectronic properties and reactivity?
A2: The tetrahydropyran (THP) ring introduces steric bulk and modulates electronic density via its chair conformation. Computational studies (DFT) show:
- Steric Effects : The THP ring restricts rotation at the C4 position, favoring axial orientation of the methanamine group, which enhances hydrogen-bonding potential with biological targets .
- Electronic Effects : The oxygen atom in the THP ring increases electron density at the adjacent carbon, facilitating nucleophilic substitution reactions at this site .
Experimental validation via NMR (e.g., NOESY for conformation analysis) and X-ray crystallography is recommended .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
A3: Discrepancies often arise from assay-specific variables:
- Receptor Isoform Selectivity : For example, activity at GPCRs may vary due to differences in cell line expression profiles (e.g., HEK293 vs. CHO cells). Validate using isoform-specific knockdown models .
- Solubility Limitations : Poor aqueous solubility (logP ~2.5) may reduce bioavailability in cell-based assays. Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations .
- Metabolic Stability : Hepatic microsome assays (human vs. rodent) reveal species-dependent CYP450 metabolism, explaining divergent in vivo results .
Q. Q4: What advanced computational strategies are effective for predicting the compound’s binding modes to neurological targets?
A4: Combine:
- Molecular Dynamics (MD) Simulations : Simulate binding to serotonin receptors (e.g., 5-HT1A) over 100 ns trajectories to assess stability of hydrogen bonds with Thr200 and Asp116 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in binding pockets (e.g., F361Y in 5-HT2A) to predict affinity changes .
- Pharmacophore Mapping : Align with known agonists (e.g., buspirone) to identify critical pharmacophores: (i) aromatic π-stacking, (ii) amine H-bond donor .
Q. Q5: How does the 3-methoxypyridin-2-yl substituent affect the compound’s metabolic stability compared to analogs?
A5: The 3-methoxy group on pyridine reduces first-pass metabolism by:
- Blocking CYP3A4 Oxidation : The methoxy group at the 3-position sterically hinders hydroxylation at the adjacent C4 position, as shown in liver microsome assays (t1/2 increased from 1.2 to 4.7 hours vs. des-methoxy analogs) .
- Enhancing Plasma Protein Binding : Plasma protein binding (PPB) increases to 89% (vs. 72% for 4-methoxy analogs), reducing renal clearance .
Validate via LC-MS/MS metabolite profiling and CYP inhibition assays .
Methodological Guidance
Q. Table 1: Key Characterization Data for [4-(3-Methoxypyridin-2-yl)-tetrahydro-2H-pyran-4-yl]methanamine
Q. Table 2: Comparison with Structurally Similar Compounds
Critical Data Interpretation
- Conflicting Bioactivity Data : If IC50 values vary >10-fold between assays, confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics alongside functional cAMP assays) .
- Unexpected Byproducts in Synthesis : Characterize impurities via HRMS and 2D NMR (HSQC, HMBC) to identify intermediates with residual THP ring-opening products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
